[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
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Overview
Description
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is a chemical compound with the molecular formula C6H13NO. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL typically involves the reduction of the corresponding pyrrolidine ketone. One common method is the catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an alcohol solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a metal catalyst can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R) pyrrolidine-(1-hydroxyethyl)-3,4-diol hydrochloride: This compound has similar structural features but different biological activities.
β-lactam substituted polycyclic fused pyrrolidine alkaloids: These compounds also contain a pyrrolidine ring and exhibit significant antibacterial activity.
Uniqueness
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
28115-37-9 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(5-methylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3 |
InChI Key |
JMGBOXZFLWUSLH-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)CO |
SMILES |
CC1CCC(N1)CO |
Canonical SMILES |
CC1CCC(N1)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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